4-Piperidinamine, 1-(2-thiazolylmethyl)-
Overview
Description
“4-Piperidinamine, 1-(2-thiazolylmethyl)-” is a chemical compound with the CAS Number: 596818-05-2 . It has a molecular weight of 184.29 and its IUPAC name is 1-(1H-1lambda3-thiazol-2-yl)piperidin-4-amine .
Molecular Structure Analysis
The molecular formula of “4-Piperidinamine, 1-(2-thiazolylmethyl)-” is C8H14N3S . The InChI code for this compound is 1S/C8H14N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h3,6-7,12H,1-2,4-5,9H2 .Scientific Research Applications
Drug Synthesis and Design
4-Piperidinamine, 1-(2-thiazolylmethyl)-: is a valuable building block in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, often associated with biological activity . The thiazole ring, another significant pharmacophore, is known for its antimicrobial and anticancer properties . This compound can be used to create novel drugs with potential efficacy against a range of diseases.
Biological Activity Enhancement
The incorporation of 1-(1,3-thiazol-2-ylmethyl)piperidin-4-amine into drug molecules can enhance their biological activity. It’s been shown that piperidine derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects . Researchers can leverage this compound to develop more potent and selective agents.
Antimicrobial Agents
The thiazolylmethyl moiety of 4-Piperidinamine, 1-(2-thiazolylmethyl)- has been found to contribute to antimicrobial activity. This makes it a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Agricultural Chemicals
Piperidine derivatives are not only limited to pharmaceuticals but also extend to agricultural applications. They can be used to synthesize compounds that serve as growth promoters, pesticides, or herbicides. The versatility of 1-(1,3-thiazol-2-ylmethyl)piperidin-4-amine allows for the exploration of new products that can improve crop yield and protection .
Safety and Hazards
Future Directions
Piperidine derivatives, such as “4-Piperidinamine, 1-(2-thiazolylmethyl)-”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of these compounds .
properties
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-8-1-4-12(5-2-8)7-9-11-3-6-13-9/h3,6,8H,1-2,4-5,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEREDNBUVBCOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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